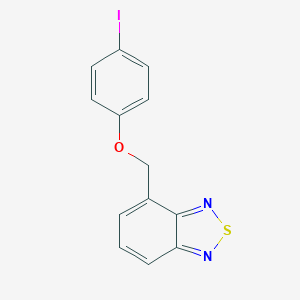
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of commonly used antidepressants such as fluoxetine and venlafaxine.
Biochemical and physiological effects:
Studies have shown that 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has a high affinity for the serotonin transporter and the dopamine transporter, leading to increased levels of these neurotransmitters in the brain. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to be effective in animal studies, but further research is needed to determine its safety and efficacy in humans. One advantage of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is that it has a high affinity for both the serotonin and dopamine transporters, which may make it more effective than current antidepressants that target only one of these neurotransmitters. However, more research is needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects and to increase dopamine levels in the brain. Another area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the long-term safety and efficacy of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in humans.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 2-methylbenzoic acid with 6-propyl-1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base, followed by the addition of ammonia to form the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has been shown to have neuroprotective effects and to increase the levels of dopamine and serotonin in the brain.
Propriétés
Nom du produit |
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-methyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-6-13-9-16-17(22-11-21-16)10-15(13)19-18(20)14-8-5-4-7-12(14)2/h4-5,7-10H,3,6,11H2,1-2H3,(H,19,20) |
Clé InChI |
NZURDJWFOKUAKA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C)OCO2 |
SMILES canonique |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
